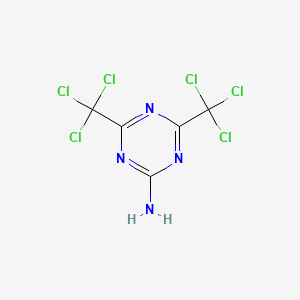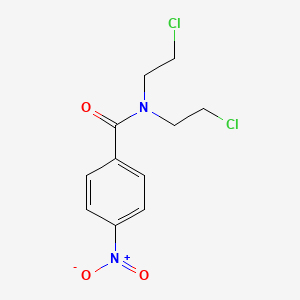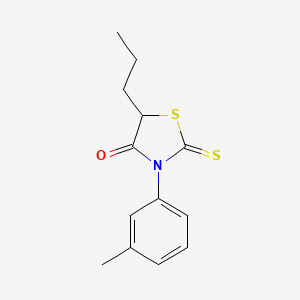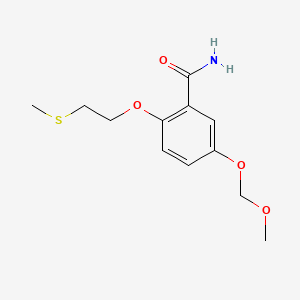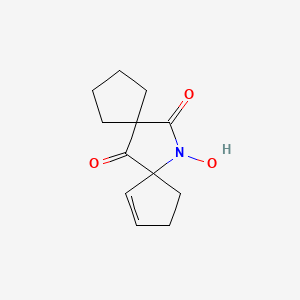
N-Hydroxy-12-azadispiro(4,1,4,2)tridec-8-ene-6,13-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-12-azadispiro(4,1,4,2)tridec-8-ene-6,13-dione is a complex organic compound characterized by its unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-12-azadispiro(4,1,4,2)tridec-8-ene-6,13-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N-Hydroxy-12-azadispiro(4,1,4,2)tridec-8-ene-6,13-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, potentially modifying the compound’s reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
N-Hydroxy-12-azadispiro(4,1,4,2)tridec-8-ene-6,13-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme interactions.
Medicine: Research into its potential therapeutic applications includes investigating its role as an enzyme inhibitor or a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes, leveraging its reactivity and stability.
Mecanismo De Acción
The mechanism by which N-Hydroxy-12-azadispiro(4,1,4,2)tridec-8-ene-6,13-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of its targets and influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
12-Azadispiro(4,1,4,2)tridec-10-ene-6,13-dione: This compound shares a similar spirocyclic core but lacks the N-hydroxy group.
12-Hydroxy-12-azadispiro(4,1,4,2)tridec-10-ene-6,13-dione: Similar in structure but differs in the position of the hydroxy group.
Uniqueness
N-Hydroxy-12-azadispiro(4,1,4,2)tridec-8-ene-6,13-dione is unique due to its specific functional groups and their positions, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
14854-16-1 |
|---|---|
Fórmula molecular |
C12H15NO3 |
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
12-hydroxy-12-azadispiro[4.1.47.25]tridec-10-ene-6,13-dione |
InChI |
InChI=1S/C12H15NO3/c14-9-11(5-1-2-6-11)10(15)13(16)12(9)7-3-4-8-12/h3,7,16H,1-2,4-6,8H2 |
Clave InChI |
YMDRQLPIYSMFFS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C1)C(=O)C3(CCC=C3)N(C2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


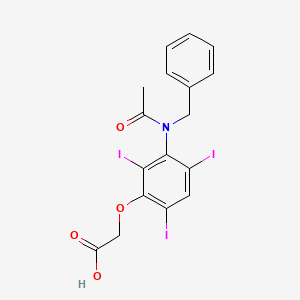
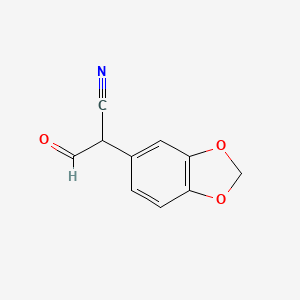
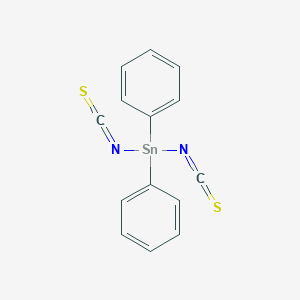
![6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14703862.png)
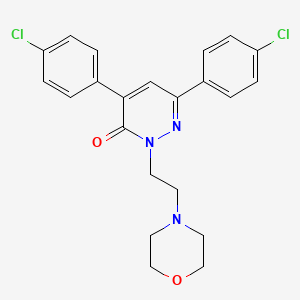
![[(3-Chlorobiphenyl-2-yl)oxy]acetic acid](/img/structure/B14703871.png)
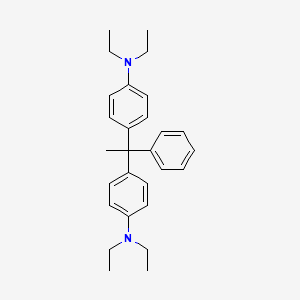
![5-Methyl-1,3-bis[(oxiran-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14703888.png)
